molecular formula C13H12BrN3O3 B10957083 {[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid

{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid

Cat. No.: B10957083
M. Wt: 338.16 g/mol
InChI Key: FQIJQULDOLJNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid is a complex organic compound that features a pyrazole ring substituted with a bromo group and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the bromo and methylbenzyl substituents. The final step involves the formation of the oxoacetic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-methylbenzyl)butanamide: Shares the bromo and methylbenzyl substituents but differs in the core structure.

    4-Bromo-1,2-phenylenediamine: Contains a bromo group and an amine group but lacks the pyrazole ring and oxoacetic acid moiety.

    2-Amino-4-bromo-3-fluorobenzoic acid: Features a bromo group and an amino group but has a different core structure.

Uniqueness

2-{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.16 g/mol

IUPAC Name

2-[[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]amino]-2-oxoacetic acid

InChI

InChI=1S/C13H12BrN3O3/c1-8-2-4-9(5-3-8)6-17-7-10(14)11(16-17)15-12(18)13(19)20/h2-5,7H,6H2,1H3,(H,19,20)(H,15,16,18)

InChI Key

FQIJQULDOLJNNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.